3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea
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Description
“3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea” is a compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is found in many natural products and synthetic molecules exhibiting a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For example, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .Molecular Structure Analysis
The molecular structure of compounds with the benzo[d][1,3]dioxole subunit has been studied . For instance, the crystal structure of a related compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, has been published .Chemical Reactions Analysis
The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit have been explored . For instance, the transformation of diselenide into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the benzo[d][1,3]dioxole subunit can be determined using various spectroscopic techniques, such as multinuclear NMR, IR, and mass spectrometry .Mechanism of Action
Target of Action
Compounds with similar structures have shown antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It is suggested that similar compounds may induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may interfere with the normal cell division process .
Result of Action
Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cells lines .
Future Directions
The future directions for research on compounds incorporating the benzo[d][1,3]dioxol-5-ylmethyl subunit could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, these compounds could be developed as potential antitumor agents .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1,1-diphenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(22-14-16-11-12-19-20(13-16)26-15-25-19)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13H,14-15H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDLFCAEPYSYAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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